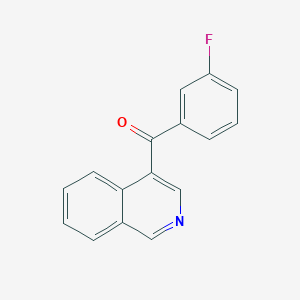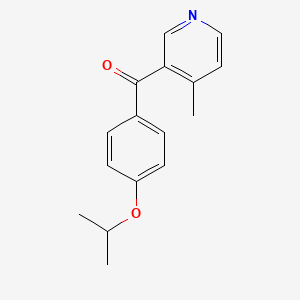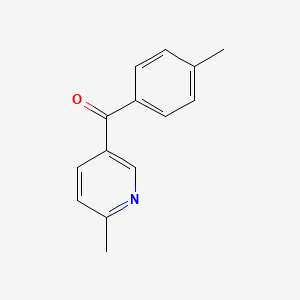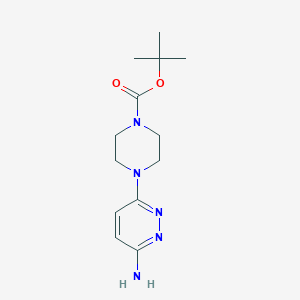
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
描述
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C13H21N5O2. It is a derivative of piperazine and pyridazine, featuring a tert-butyl ester group. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridazine and 1-Boc-piperazine.
Reaction with tert-butyl chloroformate: The 1-Boc-piperazine is reacted with tert-butyl chloroformate to form the tert-butyl ester.
Coupling Reaction: The tert-butyl ester is then coupled with 2-aminopyridazine under appropriate conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction yield and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
科学研究应用
Chemistry:
Synthesis Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new pharmaceutical compounds.
Industry:
Material Science: Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridazin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridazine ring (e.g., amino, nitro, chloro groups).
- Reactivity: These structural differences influence the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds can serve as intermediates in organic synthesis, their specific applications may vary based on their unique properties.
属性
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVUQPRZYYTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
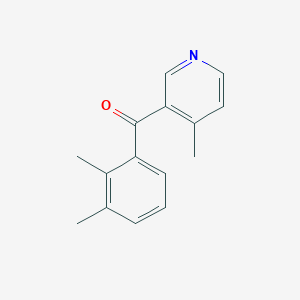
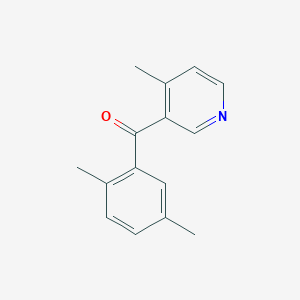
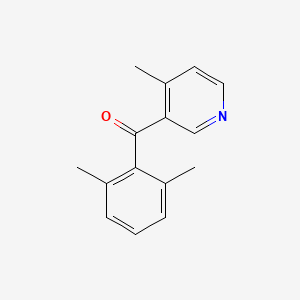
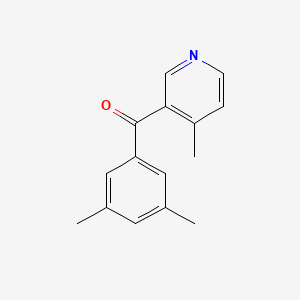
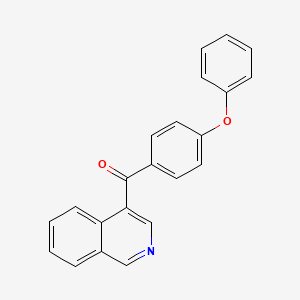

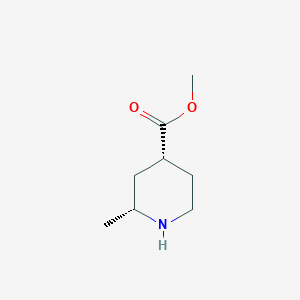

![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
